N,N-Diethyl-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and two ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-fluoroaniline can be synthesized through several methods. One common method involves the alkylation of 4-fluoroaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-4-fluoronitrosoaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
N,N-Diethyl-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Diethyl-4-fluoroaniline exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analogue with a single fluorine atom and no ethyl groups.
N,N-Dimethyl-4-fluoroaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N,N-Diethyl-4-fluoroaniline is unique due to the presence of both ethyl groups and a fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
347-39-7 |
---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N,N-diethyl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
BLGCFZZVFXBRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.